molecular formula C17H13NO3 B115102 1H-Isoindole-1,3(2H)-dione, 2-[2-(4-methylphenyl)-2-oxoethyl]- CAS No. 1909-25-7

1H-Isoindole-1,3(2H)-dione, 2-[2-(4-methylphenyl)-2-oxoethyl]-

Cat. No.: B115102
CAS No.: 1909-25-7
M. Wt: 279.29 g/mol
InChI Key: MWKJMOAIQHMKGZ-UHFFFAOYSA-N
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Description

1H-Isoindole-1,3(2H)-dione, 2-[2-(4-methylphenyl)-2-oxoethyl]- is a phthalimide derivative characterized by a hydrophobic isoindole-1,3-dione core substituted with a 4-methylphenyl group via a ketone-linked ethyl chain. Phthalimides are privileged scaffolds in medicinal chemistry due to their ability to enhance membrane permeability and modulate biological targets such as cyclooxygenases (COX), acetylcholinesterase, and ion channels . The compound’s synthesis typically involves nucleophilic substitution reactions between 1H-isoindole-1,3(2H)-dione and halogenated intermediates like 2-chloro-1-(4-methylphenyl)ethanone, followed by purification via crystallization .

Its N-substituted analogs are also explored for anticonvulsant, antioxidant, and anti-angiogenic activities .

Properties

IUPAC Name

2-[2-(4-methylphenyl)-2-oxoethyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO3/c1-11-6-8-12(9-7-11)15(19)10-18-16(20)13-4-2-3-5-14(13)17(18)21/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWKJMOAIQHMKGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CN2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70475261
Record name 1H-Isoindole-1,3(2H)-dione, 2-[2-(4-methylphenyl)-2-oxoethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70475261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909-25-7
Record name 1H-Isoindole-1,3(2H)-dione, 2-[2-(4-methylphenyl)-2-oxoethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70475261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism

Phthalimide (C₈H₅NO₂) is deprotonated using a strong base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF). The resulting anion reacts with 2-bromo-1-(4-methylphenyl)ethanone (phenacyl bromide) via an SN2 mechanism, displacing bromide and forming the C–N bond.

Phthalimide+K2CO3PhthalimideK++CO2+H2O\text{Phthalimide} + \text{K}2\text{CO}3 \rightarrow \text{Phthalimide}^- \text{K}^+ + \text{CO}2 + \text{H}2\text{O}
PhthalimideK++BrC(O)CH2C6H4CH3C17H13NO3+KBr\text{Phthalimide}^- \text{K}^+ + \text{BrC(O)CH}2\text{C}6\text{H}4\text{CH}3 \rightarrow \text{C}{17}\text{H}{13}\text{NO}_3 + \text{KBr}

Experimental Conditions

  • Solvent : DMF or dimethyl sulfoxide (DMSO) at 80–100°C

  • Base : K₂CO₃ (2.0 equiv)

  • Yield : ~60–75% (estimated from analogous syntheses)

  • Purification : Recrystallization from ethanol/water mixtures

Condensation of Phthalic Anhydride with Phenacylamine

An alternative approach involves condensing phthalic anhydride with 2-amino-1-(4-methylphenyl)ethanone. This method is less common due to the limited availability of the phenacylamine precursor.

Reaction Pathway

Phthalic anhydride reacts with the primary amine group of 2-amino-1-(4-methylphenyl)ethanone in refluxing acetic acid, forming the corresponding phthalimide via cyclodehydration.

Phthalic anhydride+H2NCH2C(O)C6H4CH3C17H13NO3+H2O\text{Phthalic anhydride} + \text{H}2\text{NCH}2\text{C(O)C}6\text{H}4\text{CH}3 \rightarrow \text{C}{17}\text{H}{13}\text{NO}3 + \text{H}_2\text{O}

Optimization Challenges

  • Amine Stability : The phenacylamine is prone to ketone-enol tautomerism, complicating isolation.

  • Side Reactions : Overheating may lead to imide ring-opening or ketone reduction.

Process-Related Impurities and Mitigation

During synthesis, impurities arise from incomplete alkylation or hydrolysis. For example:

  • Unreacted Phthalimide : Detected via thin-layer chromatography (TLC) and removed by aqueous washes.

  • Di-alkylated Byproducts : Controlled by stoichiometric limitation of phenacyl bromide.

Impurity Profiles

ImpuritySourceRemoval Method
PhthalimideStarting material residualRecrystallization
2,2-Bis(p-tolyl)acetylExcess phenacyl bromideColumn chromatography

Industrial-Scale Considerations

Large-scale production faces challenges in exothermic reaction control and solvent recovery. Patent literature suggests using flow reactors to enhance heat dissipation and reduce reaction times.

Applications in Medicinal Chemistry

This compound serves as an intermediate in kinase inhibitor synthesis. For instance, Cohen et al. (2007) utilized analogous phthalimides to develop RSK inhibitors, highlighting its role in drug discovery .

Chemical Reactions Analysis

Hydrolysis Reactions

The isoindole-1,3-dione ring undergoes hydrolysis under acidic or basic conditions to yield phthalamic acid derivatives. For example:

C17H13NO3+H2OC15H11NO4+C2H4O under NaOH or HCl \text{C}_{17}\text{H}_{13}\text{NO}_{3}+\text{H}_2\text{O}\rightarrow \text{C}_{15}\text{H}_{11}\text{NO}_{4}+\text{C}_2\text{H}_4\text{O}\quad \text{ under NaOH or HCl }

This reaction is typical of phthalimides, as demonstrated in the synthesis of similar derivatives .

Key Conditions

Reaction MediumProductYieldReference
10% HCl (0–5°C)Phthalamic acid analogNot reported
10% NaOH (reflux)Deprotected amine47–92%

Nucleophilic Substitution at the Oxoethyl Chain

The ketone group in the 2-oxoethyl side chain can participate in nucleophilic additions. For instance, reaction with hydroxylamine forms a hydrazone:

C17H13NO3+NH2OHC17H14N2O3+H2O\text{C}_{17}\text{H}_{13}\text{NO}_{3}+\text{NH}_2\text{OH}\rightarrow \text{C}_{17}\text{H}_{14}\text{N}_2\text{O}_{3}+\text{H}_2\text{O}

This is inferred from the reactivity of structurally related α-oxoethylphthalimides.

Experimental Observations

  • Hydrazone formation occurs in ethanol under reflux.

  • Thiols and amines may similarly attack the carbonyl group, forming thioesters or amides.

Reduction of the Ketone Group

The 2-oxoethyl group can be reduced to a hydroxyl or methylene group using agents like NaBH₄ or LiAlH₄:

C17H13NO3NaBH4C17H15NO3\text{C}_{17}\text{H}_{13}\text{NO}_{3}\xrightarrow{\text{NaBH}_4}\text{C}_{17}\text{H}_{15}\text{NO}_{3}

Reduction pathways are common in ketone-containing phthalimides, as noted in studies on isoindole derivatives .

Comparison of Reducing Agents

AgentProductSelectivityReference
NaBH₄Secondary alcoholModerate
LiAlH₄Primary alcoholHigh

Cyclocondensation Reactions

The oxoethyl side chain may undergo cyclization with amines or hydrazines to form heterocycles. For example:

C17H13NO3+NH2NH2C17H12N2O2+H2O\text{C}_{17}\text{H}_{13}\text{NO}_{3}+\text{NH}_2\text{NH}_2\rightarrow \text{C}_{17}\text{H}_{12}\text{N}_2\text{O}_{2}+\text{H}_2\text{O}

Such reactions are observed in structurally related compounds under basic conditions .

Reaction Parameters

ReagentSolventTemperatureProduct Type
HydrazineEthanol80°CPyrazoline derivative

Electrophilic Aromatic Substitution

The 4-methylphenyl group can undergo sulfonation or nitration at the para position due to the electron-donating methyl group:

C17H13NO3+HNO3C17H12N2O5 nitration \text{C}_{17}\text{H}_{13}\text{NO}_{3}+\text{HNO}_3\rightarrow \text{C}_{17}\text{H}_{12}\text{N}_2\text{O}_{5}\quad \text{ nitration }

This reactivity aligns with studies on substituted phenylphthalimides .

Regioselectivity

ReactionPositionCatalystReference
NitrationParaH₂SO₄
SulfonationParaSO₃

Photochemical Reactions

UV irradiation of the phthalimide core may induce [2+2] cycloaddition or ring-opening, as seen in related isoindole-diones .

Documented Outcomes

  • Formation of dimers or lactams under UV light .

  • ROS/RNS scavenging activity in biological systems .

Scientific Research Applications

Anticancer Activity

Research has indicated that isoindole derivatives exhibit promising anticancer properties. For example, studies have shown that compounds similar to 1H-Isoindole-1,3(2H)-dione can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the isoindole structure could enhance its cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549) . The compound's ability to interact with DNA and disrupt cellular signaling pathways was identified as a potential mechanism of action.

CompoundCancer TypeIC50 Value (µM)Reference
Isoindole Derivative ABreast Cancer5.4
Isoindole Derivative BLung Cancer3.8

Neuroprotective Effects

Another area of interest is the neuroprotective effects of isoindole derivatives. Research has suggested that these compounds may protect neuronal cells from oxidative stress and apoptosis.

Case Study : An investigation into the neuroprotective properties of related isoindole compounds found that they could reduce neuronal cell death induced by glutamate toxicity in primary neuronal cultures . The mechanism involved modulation of calcium influx and reduction of reactive oxygen species (ROS).

Organic Electronics

The unique electronic properties of isoindole derivatives make them suitable for applications in organic electronics, particularly as semiconductors in organic light-emitting diodes (OLEDs) and organic solar cells.

Case Study : A recent study highlighted the use of 1H-Isoindole-1,3(2H)-dione derivatives in the fabrication of high-performance OLEDs. The compounds demonstrated excellent charge transport properties and stability under operational conditions .

ApplicationDevice TypePerformance MetricsReference
Isoindole OLEDOLEDPeak Efficiency: 20 cd/A
Isoindole Solar CellOrganic Solar CellPower Conversion Efficiency: 8.5%

Mechanism of Action

The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-[2-(4-methylphenyl)-2-oxoethyl]- involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with specific proteins and enzymes, thereby modulating their activity. The precise molecular targets and pathways involved are still under investigation, but studies suggest that the compound may interact with cellular signaling pathways and affect gene expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

COX Inhibitors
Compound Substituents/Modifications COX-1/2 Inhibition (IC₅₀) Key Interactions Reference
Target Compound 2-[2-(4-methylphenyl)-2-oxoethyl] COX-1: Moderate Hydrogen bond with Ser530; π-π stacking with Trp387; hydrophobic with Leu352
Compound D (Analog) Arylpiperazine with shorter linker COX-1: 0.8 μM Binds subdomain II (similar to meloxicam); interacts with Val116, Met113
Compound H (Analog) 3-Methoxyphenylpiperazine with longer linker COX-2: 0.2 μM Hydrogen bonds with Arg120, Tyr355; π-alkyl interactions with Ile345, Leu531
Meloxicam (Reference Drug) Thiazole-based NSAID COX-2: 0.5 μM Occupies subdomain II; binds Tyr355, Arg120

Key Findings :

  • The target compound exhibits moderate COX-1 inhibition but less selectivity compared to analogs with extended linkers (e.g., Compound H), which better fit COX-2’s larger active site .
  • Compound H ’s 3-methoxy group enhances COX-2 affinity by forming additional hydrogen bonds, while the target compound’s 4-methylphenyl group prioritizes hydrophobic interactions .
Anticonvulsant Derivatives
Compound Substituents Seizure Model Efficacy (MES/PTZ) Docking Affinity (Na⁺ Channel) Reference
Target Compound 4-Methylphenyl-oxoethyl Pending data -8.2 kcal/mol
Phenytoin (Reference Drug) Hydantoin core ED₅₀: 8 mg/kg (MES) -9.1 kcal/mol
2-(2-Phenylethyl) Derivative Phenylethyl group ED₅₀: 15 mg/kg (MES) -7.8 kcal/mol

Key Findings :

  • Substituents like phenylethyl groups improve anticonvulsant activity but reduce solubility .
Anti-Angiogenic Derivatives
Compound Substituents Anti-Angiogenic Activity (CAM Assay) Reference
Target Compound 4-Methylphenyl-oxoethyl Moderate inhibition
Compound 13 (Analog) 2-Phenylethyl Strong inhibition (70% reduction)

Key Findings :

  • Bulkier substituents (e.g., 2-phenylethyl) enhance anti-angiogenic effects by disrupting VEGF signaling, whereas the target compound’s smaller 4-methylphenyl group shows moderate activity .

Physicochemical and Pharmacokinetic Comparisons

Property Target Compound Compound H (COX-2 Inhibitor) 2-(2-Phenylethyl) Derivative
LogP (Lipophilicity) 2.8 3.5 2.1
Solubility (mg/mL) 0.12 0.07 0.25
Plasma Protein Binding (%) 89 92 78
Metabolic Stability (t₁/₂) 2.3 h 1.8 h 3.5 h

Key Trends :

  • Increased lipophilicity (e.g., Compound H) correlates with higher COX-2 affinity but lower solubility .
  • The target compound balances moderate lipophilicity and metabolic stability, favoring oral bioavailability .

Biological Activity

1H-Isoindole-1,3(2H)-dione derivatives, particularly 2-[2-(4-methylphenyl)-2-oxoethyl], have garnered attention in medicinal chemistry due to their diverse biological activities. This compound belongs to the isoindole class, which is known for its potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the current understanding of its biological activity based on recent studies and findings.

  • Molecular Formula : C15H11NO2
  • Molecular Weight : 237.253 g/mol
  • Density : 1.296 g/cm³
  • Boiling Point : 398.3 ºC at 760 mmHg
  • LogP : 2.8606
  • Vapor Pressure : 1.49×1061.49\times 10^{-6} mmHg at 25°C

Anti-inflammatory Activity

A significant area of research has focused on the anti-inflammatory properties of isoindole derivatives. A study evaluated several N-substituted isoindole-1,3-dione derivatives for their cyclooxygenase (COX) inhibitory activity, specifically targeting COX-1 and COX-2 enzymes, which are crucial in the inflammatory process.

CompoundCOX-1 Inhibition (IC50 µM)COX-2 Inhibition (IC50 µM)COX-2/COX-1 Ratio
Meloxicam90.280.5180
Compound D45.120.3150
Compound E60.250.4150

Compounds D and E exhibited greater selectivity for COX-2 compared to meloxicam, indicating their potential as anti-inflammatory agents with fewer side effects associated with COX-1 inhibition .

Antimicrobial Activity

Research has also indicated that isoindole derivatives possess antimicrobial properties. A study synthesized various phthalimide derivatives and tested them against different bacterial strains using the agar well diffusion method.

Compound NameBacterial Strain TestedZone of Inhibition (mm)
Compound AE. coli18
Compound BS. aureus20
Compound CPseudomonas aeruginosa15

The results demonstrated that certain derivatives showed significant antimicrobial activity, particularly against S. aureus .

Antioxidant Activity

In addition to anti-inflammatory and antimicrobial activities, the antioxidant potential of these compounds has been evaluated using the DPPH radical scavenging assay. The antioxidant activity was found to correlate with the presence of specific substituents on the isoindole ring.

Compound NameDPPH Scavenging Activity (%)
Compound A85
Compound B78
Compound C90

These findings suggest that modifications to the chemical structure can enhance antioxidant properties, making them promising candidates for further development in oxidative stress-related diseases .

Case Study 1: Anti-inflammatory Effects

A clinical study investigated the effects of a specific isoindole derivative on patients with rheumatoid arthritis. Patients treated with the compound showed a significant reduction in inflammatory markers (CRP and ESR) compared to a control group receiving standard treatment.

Case Study 2: Antimicrobial Efficacy

Another study assessed the efficacy of an isoindole derivative against multi-drug resistant bacterial strains in vitro and in vivo models. The results indicated a substantial decrease in bacterial load in treated groups compared to untreated controls, highlighting its potential as a novel antimicrobial agent.

Q & A

Q. Q. What strategies mitigate off-target effects in in vivo pain models?

  • Methodological Answer :
  • Dose Escalation Studies : Identify the minimum effective dose (MED) to minimize CNS side effects.
  • Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂) and brain penetration via LC-MS.
  • Szkatuła et al. (2021) used 20 mg/kg doses with no observed sedation or motor impairment in open-field tests .

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